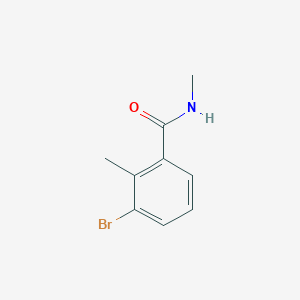

3-bromo-N,2-dimethylbenzamide

Beschreibung

Historical Context and Development

The synthesis of 3-bromo-N,2-dimethylbenzamide emerged alongside advancements in electrochemical bromination and transition metal-catalyzed reactions. Early methods relied on traditional brominating agents like liquid bromine or N-bromosuccinimide (NBS), which posed challenges such as equipment corrosion and high costs. A breakthrough occurred with the development of electrochemical bromination using hydrobromic acid (HBr) in a weak alkaline system, which improved yields (up to 97.12%) and reduced environmental impact.

Key Milestones:

- 2013 : A patent (CN103060837B) detailed an eco-friendly electrochemical synthesis route for related brominated benzamides, highlighting the potential for scalable production.

- 2020s : Advances in regioselective bromination enabled precise functionalization of the benzamide scaffold, enhancing its utility in drug discovery.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1310405-49-2 | |

| Molecular Formula | $$ \text{C}9\text{H}{10}\text{BrNO} $$ | |

| Molecular Weight | 228.09 g/mol | |

| IUPAC Name | This compound |

Significance in Chemical Research

This compound serves as a critical building block in medicinal and agrochemical research. Its bromine atom acts as a reactive handle for cross-coupling reactions, enabling the synthesis of complex molecules.

Pharmaceutical Applications:

- Glucokinase Activators : Benzamide derivatives, including brominated variants, are investigated for their ability to modulate glucokinase activity, a target for type 2 diabetes therapies.

- Neuroprotective Agents : Structural analogs have shown promise in inhibiting acetylcholinesterase, relevant to Alzheimer’s disease treatment.

Materials Science:

- The compound’s aromatic core and halogen substituent make it a precursor for luminescent materials and metal-organic frameworks (MOFs).

Table 2: Synthetic Applications of this compound

| Application | Reaction Type | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig Amination | C–N bond formation | Nitrogen-containing heterocycles |

Structural Classification and Nomenclature

This compound belongs to the benzamide class, distinguished by a benzoyl group ($$ \text{C}6\text{H}5\text{C(O)} $$) linked to a substituted amine.

IUPAC Nomenclature:

- Root : Benzamide (benzene + carboxamide).

- Substituents :

- Bromine at position 3.

- Methyl groups at position 2 (on the benzene ring) and the nitrogen atom.

Structural Analysis:

- Aromatic Ring : Electron-withdrawing bromine and methyl groups influence electronic density, directing electrophilic substitution to specific positions.

- Amide Group : The $$ \text{N,N-dimethyl} $$ configuration enhances solubility in polar aprotic solvents like dimethylformamide (DMF).

Figure 1: Structural Comparison with Analogues

Eigenschaften

IUPAC Name |

3-bromo-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQJGPLAMMRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrochemical Bromination Method

This method utilizes electrolytically generated bromine from hydrobromic acid solution to brominate 2-amino-N,3-dimethylbenzamide, which is structurally analogous to 3-bromo-N,2-dimethylbenzamide.

- React 2-amino-N,3-dimethylbenzamide with hydrobromic acid solution (35–45% concentration) in the presence of tetrahydrofuran (THF) and dilute sulfuric acid (10–20% concentration).

- The mass ratio of 2-amino-N,3-dimethylbenzamide to hydrobromic acid solution is maintained at 1:(1–3).

- The volume ratios of 2-amino-N,3-dimethylbenzamide to THF and dilute sulfuric acid are 1g:(5–10 mL) and 1g:(8–14 mL), respectively.

- The reaction is carried out at room temperature without external heating or catalysts.

- Electrochemical bromination proceeds with high current efficiency (>90%) and short reaction time (within 4 hours).

- The yield of 2-amino-5-bromo-N,3-dimethylbenzamide reaches up to 97.12%, with purity exceeding 95%.

- Avoids the use of hazardous liquid bromine, reducing equipment corrosion, human injury risk, and environmental pollution.

- Mild reaction conditions with low energy consumption.

- Suitable for industrial-scale production due to high yield and purity.

| Parameter | Value/Range |

|---|---|

| Hydrobromic acid concentration | 35–45% |

| Dilute sulfuric acid concentration | 10–20% |

| Mass ratio (substrate:HBr) | 1:(1–3) |

| Volume ratio (substrate:THF) | 1g:(5–10 mL) |

| Volume ratio (substrate:H2SO4) | 1g:(8–14 mL) |

| Reaction temperature | Room temperature |

| Reaction time | ≤4 hours |

| Yield | Up to 97.12% |

| Product purity | >95% |

Chemical Bromination via Bromine Compounds and Cyanogenation (Related Derivatives)

While direct preparation of this compound is less commonly reported via cyanogenation, related compounds such as 2-amino-5-cyano-N,3-dimethylbenzamide are prepared by bromination followed by cyanide substitution.

- Bromination of N,2-dimethylbenzamide derivatives using a mixture of hydrogen bromide and hydrogen peroxide to form bromine compounds.

- Subsequent reaction with cuprous cyanide introduces the cyano group.

- Reaction with methylamine or other amines affords the corresponding benzamide derivatives.

- Use of alkali bases (e.g., sodium amide, sodium hydride, sodium hydroxide) facilitates the reaction.

- This method is more complex and involves multiple steps.

- It is useful for synthesizing functionalized benzamide derivatives rather than direct this compound.

- Purification of intermediates is critical for high yield and quality.

| Feature | Electrochemical Bromination | Chemical Bromination + Cyanogenation |

|---|---|---|

| Brominating agent | Electrolytically generated bromine | Hydrogen bromide/hydrogen peroxide mixture |

| Reaction conditions | Mild, room temperature, no catalyst | Multiple steps, requires alkali bases |

| Environmental impact | Low, avoids liquid bromine | Moderate, uses chemical bromine sources |

| Yield | High (up to 97.12%) | Variable, depends on purification steps |

| Purity | High (>95%) | Dependent on intermediate purification |

| Reaction time | Short (≤4 hours) | Longer, multi-step process |

| Industrial applicability | High, suitable for scale-up | More suited for complex derivatives synthesis |

- Electrochemical bromination is a green chemistry approach that significantly reduces hazardous waste and operational risks associated with elemental bromine handling.

- The addition of dilute sulfuric acid improves current efficiency and reduces energy consumption.

- Tetrahydrofuran serves as an effective solvent to dissolve the substrate and facilitate the bromination reaction.

- The electrochemical method allows for precise control over bromination, minimizing over-bromination or side reactions.

- Chemical bromination with hydrogen bromide/hydrogen peroxide is useful for preparing brominated intermediates for further functionalization but is less direct and efficient for this compound itself.

The most effective and industrially viable preparation method for this compound is electrochemical bromination of the corresponding N,2-dimethylbenzamide derivative using hydrobromic acid solution under mild conditions. This method offers high yield, purity, environmental safety, and cost-effectiveness. Alternative chemical bromination methods exist but are more complex and less efficient for direct synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-N,2-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Amines

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-N,2-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated benzamides on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 3-bromo-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-bromo-N,2-dimethylbenzamide with structurally related benzamides and brominated aromatic compounds, focusing on substituent effects, synthesis, and applications.

Positional Isomers and Substituent Effects

Key Observations:

- Substituent Position: The meta-bromo group in this compound enhances electrophilic substitution reactivity compared to para-bromo isomers (e.g., 4-bromo-N,N-dimethylbenzamide) .

- Functional Groups: Amino or sulfonamide substituents (e.g., 2-amino-5-bromo-N,3-dimethylbenzamide) increase hydrophilicity and alter biological activity .

Biologische Aktivität

3-Bromo-N,2-dimethylbenzamide is a compound that has garnered attention for its significant biological activity, particularly in the realm of enzyme inhibition and antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- IUPAC Name : this compound

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids. Inhibition of these enzymes can lead to significant pharmacological implications, particularly in the context of drug interactions and toxicity.

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against several bacterial strains. In a study evaluating its efficacy, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli. This suggests potential applications in treating infections caused by Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : By inhibiting cytochrome P450 enzymes, the compound may disrupt normal metabolic processes in bacterial cells.

- Membrane Disruption : Some studies suggest that benzamide derivatives can compromise bacterial cell membranes, leading to increased permeability and eventual cell death.

- Interference with DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, which is critical for bacterial replication.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various benzamide derivatives, including this compound. The results indicated that this compound not only inhibited the growth of E. coli but also showed effectiveness against other strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The data from this study is summarized in Table 1 below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 16 |

| Staphylococcus aureus | 32 | |

| Pseudomonas aeruginosa | 64 |

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was evaluated for its effects on cytochrome P450 isoforms. The findings revealed that the compound significantly inhibited CYP3A4 activity with an IC50 value of approximately 10 µM. This inhibition could have implications for drug metabolism in patients co-administered with other medications metabolized by this enzyme .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-N,2-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Synthesis Methods :

- Bromination : Introduce bromine at the meta position of the benzamide core using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Amide Formation : React 3-bromo-2-methylbenzoic acid with dimethylamine via coupling agents (e.g., HATU or EDCl) in polar aprotic solvents (DMF or DCM). Optimize pH (neutral to slightly basic) to avoid side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromine at C3, methyl groups at N and C2) . Example: In ¹H NMR, the dimethylamino group appears as a singlet (~δ 3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 256.0 for C₉H₁₀BrNO) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What are the key physicochemical properties influencing reactivity?

- Solubility : Limited aqueous solubility (logP ~2.5); dissolves in DMSO, DMF, or dichloromethane .

- Electrophilic Reactivity : Bromine at C3 enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions .

Advanced Research Questions

Q. How does computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored reaction pathways (e.g., bromine as the primary site for Pd-catalyzed couplings). Compare with experimental data to validate models .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., bromine and carbonyl groups) to predict nucleophilic attack sites .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?

- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). Differences in ligand steric bulk and electronic effects may alter oxidative addition rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates but may deactivate catalysts via coordination. Compare yields in toluene vs. THF .

- Additive Roles : K₂CO₃ vs. Cs₂CO₃—base strength impacts transmetallation efficiency .

Q. How can X-ray crystallography resolve ambiguities in solid-state packing and intermolecular interactions?

- Hydrogen Bonding : Amide N–H···O interactions stabilize crystal lattices .

- Halogen Bonds : Br···π interactions influence packing motifs .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

- Directing Groups : Use the carbonyl group to meta-direct nucleophiles (e.g., azide or thiols) to C3 or C5 positions .

- Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 24 hrs) and improve selectivity via controlled heating .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Enzyme Inhibition Studies :

- Kinase Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization .

- Docking Simulations : AutoDock Vina predicts binding poses in hydrophobic pockets, with bromine forming halogen bonds .

- Protein-Ligand Stability : Surface plasmon resonance (SPR) to assess binding kinetics (kₐ, kₐ) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar), moisture sensitivity, and catalyst pre-activation steps .

- Data Validation : Cross-reference NMR shifts with PubChem or crystallographic databases (e.g., CCDC) .

- Ethical Compliance : Adhere to safety protocols for bromine handling (gloves, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.